2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 894061-80-4
Cat. No.: VC5590806
Molecular Formula: C19H19N7O2S2
Molecular Weight: 441.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894061-80-4 |
|---|---|
| Molecular Formula | C19H19N7O2S2 |
| Molecular Weight | 441.53 |
| IUPAC Name | 2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H19N7O2S2/c1-3-17-22-23-18(30-17)20-16(27)11-29-19-24-21-15-10-9-14(25-26(15)19)12-5-7-13(8-6-12)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,23,27) |
| Standard InChI Key | BOXHYGVNSHQLNA-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates multiple heterocyclic systems, including a triazolo[4,3-b]pyridazine ring substituted at the 6-position with a 4-ethoxyphenyl group. A thioether linkage connects this core to an acetamide functional group, which is further substituted with a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. This arrangement creates a planar, conjugated system with potential for π-π stacking interactions and hydrogen bonding, critical for biomolecular recognition .
IUPAC Name and Stereochemistry
The systematic IUPAC name, 2-[[6-(4-ethoxyphenyl)-[1, triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, reflects the compound’s connectivity and substituent positions. The absence of chiral centers in its structure simplifies synthetic and analytical workflows, though the ethyl and ethoxy groups introduce conformational flexibility that may influence binding dynamics .
Synthesis and Characterization
Synthetic Pathways
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic and heterocyclic domains. Solubility enhances in polar aprotic solvents like DMSO (≥10 mg/mL), making it suitable for in vitro assays. Stability studies indicate degradation under strong acidic (pH <3) or basic (pH >10) conditions, with optimal storage at -20°C in inert atmospheres .
Thermal and Optical Characteristics
Differential Scanning Calorimetry (DSC) reveals a melting point range of 210–215°C, indicative of crystalline packing. UV-Vis spectroscopy shows absorption maxima at 260 nm (π→π* transitions) and 320 nm (n→π* transitions), useful for quantitative analysis.
Biological Activity and Applications
Structure-Activity Relationships (SAR)
The ethoxyphenyl group at the 6-position enhances lipophilicity, potentially improving blood-brain barrier penetration. The thioacetamide linker serves as a hydrogen bond acceptor, while the thiadiazole ring may engage in hydrophobic interactions with enzyme active sites .
Recent Research Developments
Synthetic Optimization
Recent efforts focus on streamlining the synthesis via microwave-assisted reactions, reducing reaction times from 12 hours to 30 minutes with comparable yields (75–80%) . Green chemistry approaches using water as a solvent are under investigation to improve sustainability.
Computational Studies
Molecular docking simulations predict strong binding affinity (-9.2 kcal/mol) toward the ATP-binding site of Aurora kinase A, a cancer therapeutic target. ADMET predictions suggest moderate oral bioavailability (68%) but high plasma protein binding (92%), necessitating formulation strategies for clinical translation .
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